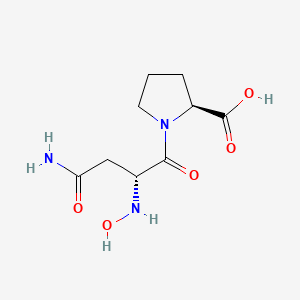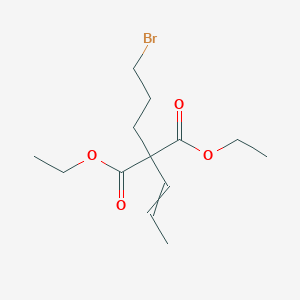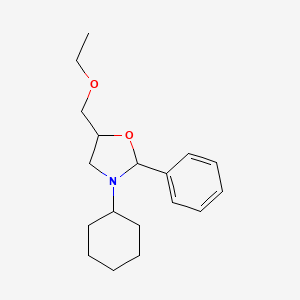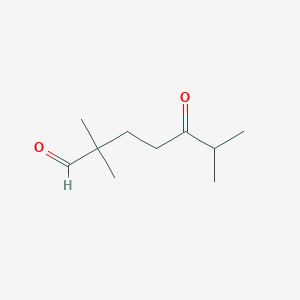
N~2~-Hydroxy-D-asparaginyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Hydroxy-D-asparaginyl-L-proline is a synthetic compound with the molecular formula C9H15N3O5 It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Hydroxy-D-asparaginyl-L-proline typically involves the coupling of N2-hydroxy-D-asparagine with L-proline. This process can be achieved through peptide bond formation using standard peptide synthesis techniques. The reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of N2-Hydroxy-D-asparaginyl-L-proline may involve large-scale peptide synthesis techniques. These methods are optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Hydroxy-D-asparaginyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N~2~-Hydroxy-D-asparaginyl-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in protein structure and function, particularly in the context of enzyme catalysis and protein folding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of N2-Hydroxy-D-asparaginyl-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also participate in signaling pathways by modulating the activity of proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: A natural amino acid involved in protein synthesis.
D-Proline: An unnatural amino acid with similar properties to L-proline.
N~2~-Hydroxy-L-asparaginyl-L-proline: A similar compound with a different stereochemistry.
Uniqueness
N~2~-Hydroxy-D-asparaginyl-L-proline is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
88070-82-0 |
|---|---|
Fórmula molecular |
C9H15N3O5 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-4-amino-2-(hydroxyamino)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O5/c10-7(13)4-5(11-17)8(14)12-3-1-2-6(12)9(15)16/h5-6,11,17H,1-4H2,(H2,10,13)(H,15,16)/t5-,6+/m1/s1 |
Clave InChI |
GAHKTIUWMJOTMJ-RITPCOANSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H](CC(=O)N)NO)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC(=O)N)NO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{2-[2-(Aminomethoxy)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14393594.png)
![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)

![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide](/img/structure/B14393641.png)

![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)


